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Compound of Interest

Compound Name: 4-Trifluoroacetamidoaniline

Cat. No.: B013928 Get Quote

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 4-Trifluoroacetamidoaniline (CAS No. 53446-90-5), also known as N-(4-

aminophenyl)-2,2,2-trifluoroacetamide. The information presented herein is intended for

researchers, scientists, and professionals in the field of drug development and chemical

analysis, offering a centralized resource for its structural characterization.

Chemical Structure and Properties
4-Trifluoroacetamidoaniline is an aromatic amine derivative with the chemical formula

C₈H₇F₃N₂O.[1] Its structure consists of an aniline core substituted at the 4-position with a

trifluoroacetamide group. The molecular weight of the compound is 204.15 g/mol .[1]

IUPAC Name: N-(4-aminophenyl)-2,2,2-trifluoroacetamide[1] CAS Number: 53446-90-5[1]

Molecular Formula: C₈H₇F₃N₂O[1] Molecular Weight: 204.15 g/mol [1]

Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
While specific experimental NMR data for 4-Trifluoroacetamidoaniline is not readily available

in public databases, the expected chemical shifts can be predicted based on the analysis of

similar structures.
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¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the

aromatic protons, the amine protons, and the amide proton. The aromatic protons on the

phenyl ring would likely appear as two sets of doublets in the aromatic region (typically δ 6.5-

8.0 ppm). The protons of the amino group (-NH₂) and the amide proton (-NH) would appear as

broad singlets, and their chemical shifts could vary depending on the solvent and

concentration.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will display signals for the eight carbon

atoms in the molecule. The carbon atoms of the aromatic ring will resonate in the downfield

region (typically δ 110-150 ppm). The carbonyl carbon of the trifluoroacetamide group is

expected to have a chemical shift in the range of δ 155-165 ppm. The trifluoromethyl carbon

will show a characteristic quartet due to coupling with the three fluorine atoms.

Infrared (IR) Spectroscopy
The IR spectrum of 4-Trifluoroacetamidoaniline will exhibit characteristic absorption bands

corresponding to its functional groups.

Functional Group Expected Absorption Range (cm⁻¹)

N-H Stretch (Amine) 3500 - 3300 (two bands for primary amine)

N-H Stretch (Amide) ~3300

C=O Stretch (Amide) 1750 - 1680

C-N Stretch (Aromatic Amine) 1340 - 1250

C-F Stretch 1400 - 1000 (strong, multiple bands)

Aromatic C-H Stretch 3100 - 3000

Aromatic C=C Bending 1600 - 1450

Mass Spectrometry (MS)
Mass spectrometry of 4-Trifluoroacetamidoaniline would provide information about its

molecular weight and fragmentation pattern.

Expected Molecular Ion Peak (M⁺): m/z 204 Predicted [M+H]⁺: m/z 205
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The fragmentation pattern would likely involve the cleavage of the amide bond and the loss of

the trifluoroacetyl group.

Experimental Protocols
The following are general experimental protocols for obtaining the spectroscopic data.

NMR Spectroscopy
A sample of 4-Trifluoroacetamidoaniline would be dissolved in a suitable deuterated solvent,

such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), and

transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer,

typically operating at a frequency of 300 MHz or higher for protons.

FT-IR Spectroscopy
The IR spectrum can be obtained using the KBr pellet method or Attenuated Total Reflectance

(ATR). For the KBr method, a small amount of the solid sample is ground with dry potassium

bromide and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR

crystal. The spectrum is then recorded using an FT-IR spectrometer.

Mass Spectrometry
Mass spectra can be acquired using various ionization techniques, such as Electron Ionization

(EI) or Electrospray Ionization (ESI). For EI-MS, the sample is introduced into the mass

spectrometer, where it is ionized by a beam of electrons. For ESI-MS, the sample is dissolved

in a suitable solvent and infused into the ESI source.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the complete spectroscopic

characterization of a compound like 4-Trifluoroacetamidoaniline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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